molecular formula C8H5NO2 B097010 5-Ethynylpicolinic acid CAS No. 17880-57-8

5-Ethynylpicolinic acid

Cat. No. B097010
CAS RN: 17880-57-8
M. Wt: 147.13 g/mol
InChI Key: ZCSPZVBBZKXFHF-UHFFFAOYSA-N
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Patent
US09085576B2

Procedure details

To a solution of methyl 5-((triethylsilyl)ethynyl)picolinate (1.68 g, 6.05 mmol) in THF (12.11 ml) was added TBAF, 1.0M in THF (6.68 ml, 6.68 mmol, Sigma Aldrich). The reaction was allowed to stir for 6 hours at RT. The reaction was concentrated. The crude product was adsorbed onto a plug of silica gel and chromatographed through silica gel column eluting with a gradient of 10% to 100% EtOAc in hexane followed by 1% AcOH in EtOAc, to afford 5-ethynylpicolinic acid (0.05 g, 0.37 mmol, 6.10% yield).
Name
methyl 5-((triethylsilyl)ethynyl)picolinate
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12.11 mL
Type
solvent
Reaction Step One
Name
Quantity
6.68 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([Si]([C:8]#[C:9][C:10]1[CH:11]=[CH:12][C:13]([C:16]([O:18]C)=[O:17])=[N:14][CH:15]=1)(CC)CC)C.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1COCC1>[C:9]([C:10]1[CH:11]=[CH:12][C:13]([C:16]([OH:18])=[O:17])=[N:14][CH:15]=1)#[CH:8] |f:1.2|

Inputs

Step One
Name
methyl 5-((triethylsilyl)ethynyl)picolinate
Quantity
1.68 g
Type
reactant
Smiles
C(C)[Si](CC)(CC)C#CC=1C=CC(=NC1)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Name
Quantity
12.11 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
6.68 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 6 hours at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed through silica gel column
WASH
Type
WASH
Details
eluting with a gradient of 10% to 100% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(#C)C=1C=CC(=NC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.37 mmol
AMOUNT: MASS 0.05 g
YIELD: PERCENTYIELD 6.1%
YIELD: CALCULATEDPERCENTYIELD 6.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.